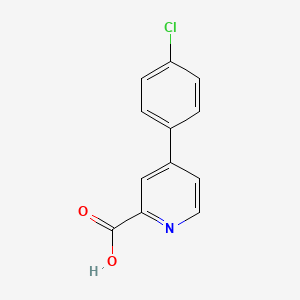

4-(4-Chlorophenyl)picolinic acid

描述

4-(4-Chlorophenyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a chlorophenyl group attached to the fourth position of the picolinic acid structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.

化学反应分析

Types of Reactions: 4-(4-Chlorophenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of phenylpicolinic acid.

Substitution: Formation of various substituted picolinic acids depending on the nucleophile used.

科学研究应用

Antiparasitic Activity

Recent studies have highlighted the potential of 4-(4-Chlorophenyl)picolinic acid derivatives in treating parasitic infections. For instance, compounds derived from picolinic acid have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that these derivatives can be repurposed to enhance the effectiveness of existing antiparasitic treatments, potentially leading to new therapeutic strategies with reduced toxicity profiles .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Herbicide Development

This compound is recognized for its herbicidal properties. It functions by inhibiting specific pathways in plants, leading to growth regulation. This compound is particularly effective against a range of weeds, making it valuable in agricultural settings for crop protection .

Plant Growth Regulators

The compound has been explored as a plant growth regulator, where it can modulate growth patterns and improve crop yields. Its application in various agricultural formulations has been documented, showcasing its versatility in enhancing plant health and productivity .

Coordination Chemistry

In materials science, this compound has been utilized in coordination chemistry for synthesizing metal complexes. These complexes are important for catalysis and material development due to their unique structural properties and reactivity .

Molecular Switches

The compound's structural characteristics allow it to function as a molecular switch in certain applications, which can be pivotal in developing responsive materials for sensors and other technologies .

Case Studies

作用机制

The mechanism of action of 4-(4-Chlorophenyl)picolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes. The compound’s ability to interfere with zinc binding makes it a potential antiviral and immunomodulatory agent .

相似化合物的比较

Picolinic acid: A parent compound with similar structural features but without the chlorophenyl group.

Nicotinic acid: Another pyridinecarboxylic acid with different biological activities.

Isonicotinic acid: Similar in structure but with the carboxyl group at a different position.

Uniqueness: 4-(4-Chlorophenyl)picolinic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile compound in various applications, distinguishing it from other pyridinecarboxylic acids .

生物活性

4-(4-Chlorophenyl)picolinic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a chlorophenyl group. This modification enhances its chemical reactivity and biological activity compared to parent compounds.

- Chemical Formula : CHClNO

- Molecular Weight : 223.64 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The primary biological activity of this compound is attributed to its interaction with Zinc Finger Proteins (ZFPs) . These proteins play crucial roles in various cellular processes, including gene expression and signal transduction.

- Binding Mechanism : The compound binds to ZFPs, disrupting their zinc-binding capability, which inhibits their function.

- Biochemical Pathways : As a metabolite derived from tryptophan, it participates in several metabolic pathways that influence cellular homeostasis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown:

- In Vitro Efficacy : The compound demonstrates significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies:

- Cell Lines Tested : The compound has shown inhibitory effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- IC50 Values : In vitro studies report IC50 values ranging from 3.22 µM to 5.82 µM across different cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 3.22 |

| HeLa | 4.33 |

| MCF-7 | 5.82 |

Case Studies

- Antimicrobial Study : A study assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

- Anticancer Research : In a comparative study involving several picolinic acid derivatives, this compound exhibited superior activity against the HeLa cell line compared to other derivatives, emphasizing the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Picolinic Acid | Moderate | Parent compound with limited activity |

| Nicotinic Acid | Varies | Different pharmacological profile |

| Isonicotinic Acid | Antimicrobial | Structural differences affect activity |

属性

IUPAC Name |

4-(4-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMWJUORSCVRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687306 | |

| Record name | 4-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258612-04-2 | |

| Record name | 4-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。